molecular formula C9H9N3O B3026756 8-amino-7-methylquinazolin-4(3H)-one CAS No. 1093101-65-5

8-amino-7-methylquinazolin-4(3H)-one

Cat. No.: B3026756
CAS No.: 1093101-65-5
M. Wt: 175.19
InChI Key: GOROXGIVCVYEIN-UHFFFAOYSA-N
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Description

8-amino-7-methylquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often used as core structures in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-7-methylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-4-methylbenzoic acid with formamide under acidic conditions to form the quinazolinone core. The reaction conditions often include heating the mixture to temperatures around 150-200°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

8-amino-7-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

    Oxidation: Nitroquinazolinone derivatives.

    Reduction: Hydroxyquinazolinone derivatives.

    Substitution: Halogenated quinazolinone derivatives.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinazolinone derivatives, including 8-amino-7-methylquinazolin-4(3H)-one. Research indicates that this compound exhibits enhanced antibacterial activity when conjugated with silver nanoparticles. For instance, derivatives such as QNZ 4 and QNZ 6 demonstrated significant bactericidal effects against multi-drug resistant strains like Escherichia coli K1 and Streptococcus pyogenes .

Key Findings:

  • Mechanism: The introduction of electron-donating groups (e.g., methoxy) on the quinazoline core improved antibacterial efficacy.
  • Conjugation Effects: Silver nanoparticles significantly enhanced the bactericidal properties of these compounds, suggesting a synergistic effect .
CompoundBacterial StrainBactericidal Activity
QNZ 4-AgNPsE. coli K1High
QNZ 6-AgNPsS. pyogenesHigh
QNZ 4K. pneumoniaeModerate

Anticancer Properties

The quinazolinone scaffold has been extensively studied for its anticancer potential. This compound has shown promise in inhibiting various cancer cell lines. For example, compounds derived from this scaffold have been evaluated for their ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of specific kinases .

Case Studies:

  • Cell Line Studies: Research demonstrated that derivatives of quinazolinones could effectively inhibit the growth of breast and lung cancer cell lines.
  • Mechanistic Insights: The anticancer activity is attributed to the modulation of signaling pathways involved in cell proliferation and survival .

Anti-inflammatory and Analgesic Effects

In addition to its antibacterial and anticancer activities, this compound has been investigated for anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation .

Research Insights:

  • Inflammation Models: Animal models have shown reduced inflammation markers when treated with quinazolinone derivatives.
  • Pain Relief: Preliminary data indicate potential analgesic effects, warranting further investigation into its use for pain management .

Mechanism of Action

The mechanism of action of 8-amino-7-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context, but often include inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    8-aminoquinazolin-4(3H)-one: Lacks the methyl group at the 7-position.

    7-methylquinazolin-4(3H)-one: Lacks the amino group at the 8-position.

    4(3H)-quinazolinone: The parent compound without any substituents.

Uniqueness

8-amino-7-methylquinazolin-4(3H)-one is unique due to the presence of both the amino group at the 8-position and the methyl group at the 7-position. This specific substitution pattern can influence its biological activity and chemical reactivity, making it distinct from other quinazolinone derivatives.

Biological Activity

8-Amino-7-methylquinazolin-4(3H)-one is a member of the quinazolinone family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, efficacy against various diseases, and structure-activity relationships.

Chemical Structure

The molecular formula of this compound is C9H10N4OC_9H_10N_4O. Its structure features a quinazolinone core with an amino group at the 8-position and a methyl group at the 7-position. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in disease pathways. The compound's mechanism includes:

  • Enzyme Inhibition : It acts as an inhibitor of various enzymes that play roles in cell proliferation and survival.
  • Receptor Modulation : The compound can modulate receptor activity, influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

The following sections summarize the key biological activities associated with this compound.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties against various cancer cell lines.

Cell LineIC50 (µM)Reference
HepG27.09
MCF-711.94

The compound's effectiveness is often compared to standard chemotherapeutics like doxorubicin, demonstrating comparable or superior potency in some cases.

Antibacterial Activity

This compound has shown promising antibacterial effects, particularly against multi-drug resistant strains such as Escherichia coli and Staphylococcus aureus.

In a study assessing its antibacterial efficacy:

  • The compound demonstrated enhanced activity when conjugated with silver nanoparticles, reducing cytotoxicity against human cells while maintaining antibacterial effectiveness .

Antioxidant Properties

This compound also exhibits antioxidant activity, which is crucial for mitigating oxidative stress in cells. The antioxidant capacity contributes to its potential use in preventing oxidative damage associated with various diseases, including cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by structural modifications. Variations in substituents on the quinazolinone scaffold can enhance or diminish activity:

  • Position of Substituents : The placement of amino or methyl groups significantly affects the compound's interaction with biological targets.
  • Conjugation with Nanoparticles : Enhancing solubility and bioavailability through conjugation with nanoparticles can improve therapeutic outcomes.

Case Studies

Several studies have explored the biological activity of derivatives of quinazolinones, including this compound:

  • Anticancer Efficacy : A study demonstrated that derivatives exhibited IC50 values lower than doxorubicin against HepG2 cells, indicating potential as a novel anticancer agent .
  • Antibacterial Synergy : Research showed that combining this compound with traditional antibiotics could enhance their effectiveness against resistant bacterial strains .

Properties

IUPAC Name

8-amino-7-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOROXGIVCVYEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676971
Record name 8-Amino-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093101-65-5
Record name 8-Amino-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one (4.8 g, 17 mmol) was suspended in EtOH (500 ml) and degassed using a vacuum line. The mixture was then evacuated with nitrogen and 10% Pd/C (1.4 g) was added under a positive flow of nitrogen. The reaction was then placed under a hydrogen atmosphere with a large balloon while stirring. After 4 days, the reaction was filtered through a pad of celite. The filtrate was reduced under vacuum and the residue was triturated with ether to give 8-amino-7-methylquinazolin-4(3H)-one as an off white solid. MS Found: (ESI pos. ion) m/z 176 (M+H+).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.